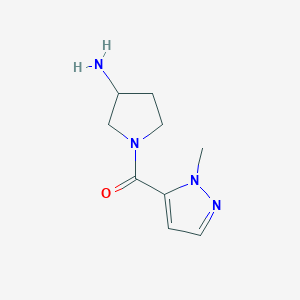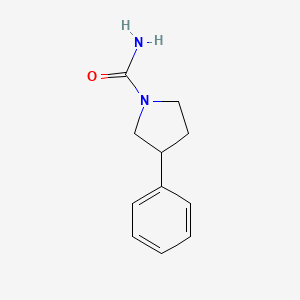
3-Phenylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylpyrrolidine-1-carboxamide, also known as PPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPC is a cyclic amide that contains a pyrrolidine ring with a phenyl group attached to it. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
科学的研究の応用
3-Phenylpyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In drug discovery, this compound has been used as a scaffold for the development of novel drugs. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.
作用機序
3-Phenylpyrrolidine-1-carboxamide has been shown to act as a modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
3-Phenylpyrrolidine-1-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and well-characterized mechanism of action. However, this compound also has some limitations, including its poor solubility in water and its potential to interact with other drugs or compounds.
将来の方向性
There are several future directions for the study of 3-Phenylpyrrolidine-1-carboxamide. One potential direction is the development of novel drugs based on the this compound scaffold. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including neurodegenerative disorders and inflammatory diseases. Additionally, the development of new synthesis methods for this compound and the investigation of its properties as a building block for materials and polymers are also potential future directions.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The study of this compound has the potential to lead to the development of novel drugs and materials, as well as the discovery of new therapeutic applications for various diseases.
合成法
3-Phenylpyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent. Another method involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride, which is then reacted with pyrrolidine to form this compound. The synthesis of this compound has also been achieved using a one-pot reaction of phenylacetic acid, pyrrolidine, and acetic anhydride.
特性
IUPAC Name |
3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-7-6-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICMSFWWLMBEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

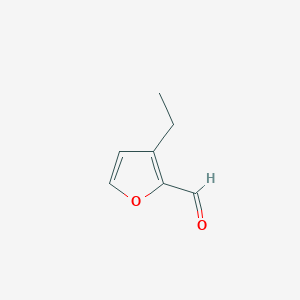

![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)

![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)
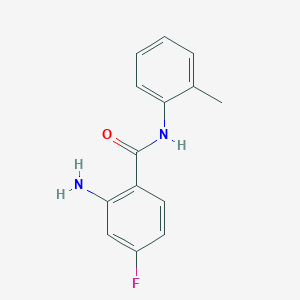
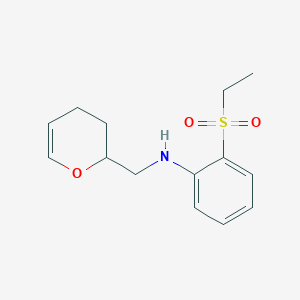
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7554441.png)
